N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
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Overview
Description
N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a chemical compound with the molecular formula C16H19N3O2 and a molecular weight of 285.34 g/mol . This compound is known for its unique structure, which includes a hydroxyphenyl group and a pyrrol-2-yl group, making it a valuable molecule in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide typically involves the condensation of 4-hydroxyacetophenone with 1-methyl-1H-pyrrole-2-carbohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The pyrrol-2-yl group can also participate in binding interactions, enhancing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide: Similar structure but with a benzimidazole group instead of a pyrrole group.
N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide: Another similar compound with a different substituent on the benzimidazole ring.
Uniqueness
N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is unique due to its combination of a hydroxyphenyl group and a pyrrol-2-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H19N3O2 |
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Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxyphenyl)propylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C16H19N3O2/c1-3-15(12-6-8-14(20)9-7-12)17-18-16(21)11-13-5-4-10-19(13)2/h4-10,20H,3,11H2,1-2H3,(H,18,21)/b17-15+ |
InChI Key |
LAMCJUJTQOWEAT-BMRADRMJSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)CC1=CC=CN1C)/C2=CC=C(C=C2)O |
Canonical SMILES |
CCC(=NNC(=O)CC1=CC=CN1C)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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